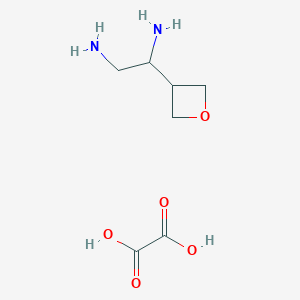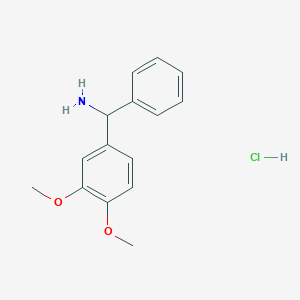
(3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride is a chemical compound belonging to the class of phenethylamines. It is structurally characterized by a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and a phenylmethanamine moiety. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:
Starting Material: 3,4-Dimethoxybenzaldehyde (veratraldehyde).
Step 1: Conversion of 3,4-Dimethoxybenzaldehyde to 3,4-Dimethoxycinnamic acid through a Knoevenagel condensation reaction.
Step 2: Reduction of 3,4-Dimethoxycinnamic acid to 3,4-Dimethoxyphenylpropionic acid.
Step 3: Conversion of 3,4-Dimethoxyphenylpropionic acid to 3,4-Dimethoxyphenylpropionamide.
Step 4: Reduction of 3,4-Dimethoxyphenylpropionamide to 3,4-Dimethoxyphenethylamine.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenylmethanamine derivatives.
Applications De Recherche Scientifique
(3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride involves its interaction with monoamine oxidase (MAO) enzymes. It acts as a monoamine oxidase inhibitor (MAOI), preventing the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This leads to increased levels of these neurotransmitters in the brain, which can have various physiological and psychological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the phenylmethanamine moiety.
Mescaline (3,4,5-Trimethoxyphenethylamine): A structurally related compound with an additional methoxy group at the 5 position.
Dopamine (3,4-Dihydroxyphenethylamine): A major neurotransmitter with hydroxy groups instead of methoxy groups at the 3 and 4 positions
Uniqueness
(3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride is unique due to its specific substitution pattern and its ability to act as a monoamine oxidase inhibitor. This makes it particularly valuable in research focused on neurotransmitter regulation and potential therapeutic applications.
Propriétés
Formule moléculaire |
C15H18ClNO2 |
|---|---|
Poids moléculaire |
279.76 g/mol |
Nom IUPAC |
(3,4-dimethoxyphenyl)-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C15H17NO2.ClH/c1-17-13-9-8-12(10-14(13)18-2)15(16)11-6-4-3-5-7-11;/h3-10,15H,16H2,1-2H3;1H |
Clé InChI |
UKPQPSIHDXRWQP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(C2=CC=CC=C2)N)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12861422.png)
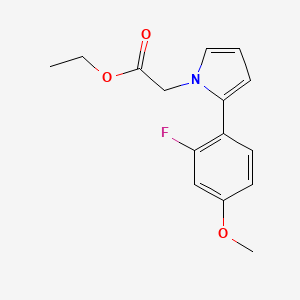
![[(4aR,7S,8S,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B12861433.png)
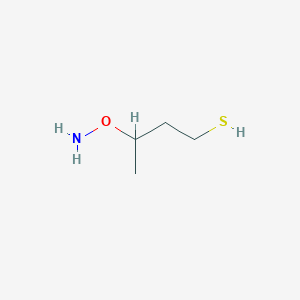
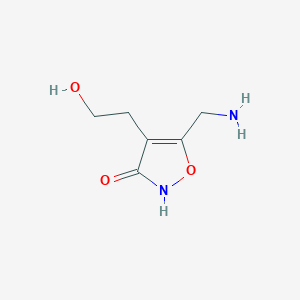
![4-[3-(Dimethylamino)propyl]thiomorpholine-3-carboxylic acid](/img/structure/B12861444.png)
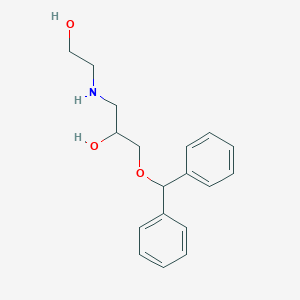
![2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide](/img/structure/B12861463.png)
![2-(Difluoromethyl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12861464.png)
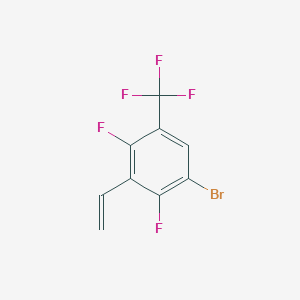


![2-(Chloromethyl)-7-methoxybenzo[d]oxazole](/img/structure/B12861499.png)
